LDN-57444

描述

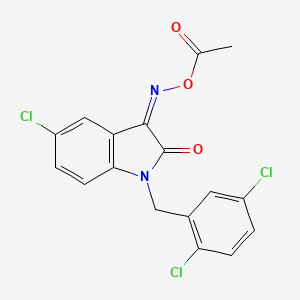

LDN-57444 is a synthetic organic compound that belongs to the indolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of LDN-57444 typically involves the following steps:

Formation of the Indolinone Core: This can be achieved through a cyclization reaction involving an appropriate precursor.

Introduction of the Chlorine Atoms: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

Formation of the Acetoxyimino Group: This step involves the reaction of the indolinone core with acetic anhydride and hydroxylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

化学反应分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.

Reduction: Reduction reactions could lead to the formation of amine derivatives.

Substitution: The chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxo-indolinone derivatives, while reduction could produce amine derivatives.

科学研究应用

Anti-Metastatic Effects

LDN-57444 has been investigated for its anti-invasive properties in cancer cells. Research indicates that it effectively reduces the invasive potential of malignant carcinoma cells, particularly in advanced oral squamous cell carcinoma and nasopharyngeal carcinoma. The compound operates by inhibiting UCH-L1 deubiquitinating activity, which plays a significant role in promoting metastasis .

Key Findings:

- Inhibition of UCH-L1 activity resulted in reduced migration of LMP1/UCH-L1-positive cancer cells.

- The compound demonstrated selective toxicity towards invasive carcinoma cells without affecting non-invasive counterparts .

| Study | Cell Type | Concentration | Effect |

|---|---|---|---|

| OSCC, NP | 3 μM | Reduced HIF-1α levels, decreased cell migration | |

| MDA-MB-436 | Various | Significant decrease in viable cell number and migration |

Impact on Hypoxia-Inducible Factors

This compound has shown to modulate the stability of HIF-1α (Hypoxia-Inducible Factor 1-alpha), a crucial factor in cancer progression under hypoxic conditions. Studies have reported that treatment with this compound leads to decreased HIF-1α levels, thereby suggesting its potential as an anti-cancer agent by disrupting the hypoxic response .

Effects on Oocyte Maturation

In reproductive biology, this compound has been studied for its effects on mouse oocyte maturation. The compound was found to significantly suppress oocyte maturation by increasing oxidative stress and impairing mitochondrial function .

Key Findings:

- Treatment with this compound led to reduced polar body extrusion rates and disrupted spindle body formation during oocyte maturation.

- Increased reactive oxygen species (ROS) levels were observed, indicating oxidative stress induced by the inhibitor .

| Study | Oocyte Phase | Concentration | Effect |

|---|---|---|---|

| MII phase | 20 μM | Reduced polar body extrusion rate, increased ROS |

Viral Inhibition Applications

Recent studies have explored the potential of this compound in reducing SARS-CoV-2 viral infection. By inhibiting UCH-L1, the compound may interfere with viral replication processes, presenting a novel therapeutic avenue for COVID-19 treatment .

Case Study: Breast Cancer Models

In a study involving breast cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability and migration in UCH-L1 expressing cells. This highlights its specificity and potential as a therapeutic agent for UCH-L1 positive tumors .

Case Study: Cochlear Regeneration

Research indicates that this compound may promote transdifferentiation of supporting cells into hair cells within the cochlea by regulating the mTOR pathway, suggesting applications in regenerative medicine for hearing loss .

作用机制

The mechanism of action of LDN-57444 would depend on its specific biological target. For example, if it acts as a kinase inhibitor, it would likely bind to the ATP-binding site of the kinase, preventing phosphorylation of substrates.

相似化合物的比较

Similar Compounds

Indolinone Derivatives: Other compounds in the indolinone family.

Chlorinated Benzyl Derivatives: Compounds with similar chlorinated benzyl groups.

Uniqueness

The unique combination of the acetoxyimino group, chlorinated benzyl group, and indolinone core in LDN-57444 may confer distinct biological activities and chemical reactivity compared to other similar compounds.

生物活性

LDN-57444 is a reversible competitive inhibitor of ubiquitin C-terminal hydrolase L1 (UCH-L1), which plays a crucial role in various cellular processes, including protein degradation and signaling pathways. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound primarily inhibits UCH-L1 with an IC50 value of approximately 0.88 μM, while also affecting UCH-L3 with a higher IC50 of about 25 μM . The inhibition of these deubiquitinating enzymes can lead to significant alterations in synaptic transmission and cellular apoptosis.

Key Findings:

- Caspase Activation : In rat insulinoma cells (INS 832/13), this compound induced apoptosis, characterized by increased caspase-3 activity at concentrations above 30 μM .

- Endoplasmic Reticulum Stress : The compound also triggered ER stress, indicated by nuclear CHOP expression in treated cells .

In Vivo Studies

This compound has been evaluated in various animal models, including APP/PS1 mice, to assess its impact on synaptic protein distribution and spine morphology. The compound was administered via intraperitoneal injection at a dosage of 0.4 mg/kg, leading to a rapid decrease in UCH-L1 activity and significant changes in neuronal structure .

Table 1: Summary of In Vivo Effects of this compound

| Study Model | Dosage | Observations |

|---|---|---|

| APP/PS1 Mice | 0.4 mg/kg | Altered synaptic protein distribution |

| Ang II-infused Mice | 40 µg/kg | Reduced atrial fibrillation inducibility |

| C57BL/6 Mice | Daily for 3 weeks | Decreased inflammatory markers and ROS production |

Case Study: Atrial Fibrillation (AF) Model

In a study involving Ang II-infused C57BL/6 mice, this compound treatment reduced the incidence of AF from 77.8% to 57.1% compared to vehicle-treated controls. Additionally, the duration of AF episodes was significantly lower in the LDN-treated group .

Table 2: Effects of this compound on Atrial Fibrillation

| Treatment | AF Inducibility (%) | Duration of AF (seconds) |

|---|---|---|

| Vehicle | 77.8 | Increased |

| This compound | 57.1 | Significantly reduced |

Implications for Disease Models

Research indicates that this compound may have therapeutic potential in conditions characterized by UCH-L1 dysregulation, such as neurodegenerative diseases and cardiac disorders. Its ability to modulate inflammation and fibrosis pathways makes it a candidate for further exploration in chronic disease management.

Key Molecular Pathways Affected:

属性

CAS 编号 |

668467-91-2 |

|---|---|

分子式 |

C17H11Cl3N2O3 |

分子量 |

397.6 g/mol |

IUPAC 名称 |

[(E)-[5-chloro-1-[(2,5-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate |

InChI |

InChI=1S/C17H11Cl3N2O3/c1-9(23)25-21-16-13-7-12(19)3-5-15(13)22(17(16)24)8-10-6-11(18)2-4-14(10)20/h2-7H,8H2,1H3/b21-16+ |

InChI 键 |

OPQRFPHLZZPCCH-LTGZKZEYSA-N |

SMILES |

CC(=O)ON=C1C2=C(C=CC(=C2)Cl)N(C1=O)CC3=C(C=CC(=C3)Cl)Cl |

手性 SMILES |

CC(=O)O/N=C/1\C2=C(C=CC(=C2)Cl)N(C1=O)CC3=C(C=CC(=C3)Cl)Cl |

规范 SMILES |

CC(=O)ON=C1C2=C(C=CC(=C2)Cl)N(C1=O)CC3=C(C=CC(=C3)Cl)Cl |

外观 |

Solid powder |

Pictograms |

Environmental Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

C30 compound LDN 57444 LDN-57444 LDN57444 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。